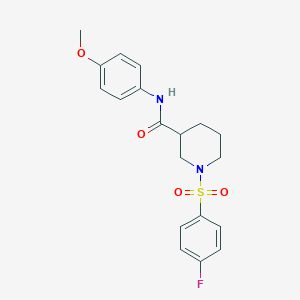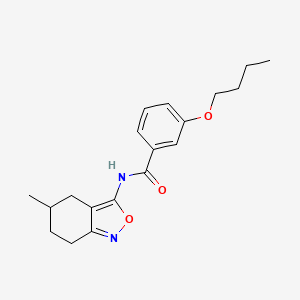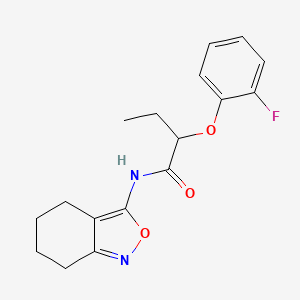![molecular formula C19H23N3O5 B14991065 5-[(3-methoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14991065.png)
5-[(3-methoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a nitrile group, and multiple methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the nitrile group and the methoxypropylamino side chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines.
Scientific Research Applications
5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxypropylamine
- 2-Methoxyethylamine
- 3-Ethoxypropylamine
Uniqueness
Compared to similar compounds, 5-[(3-METHOXYPROPYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H23N3O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H23N3O5/c1-23-9-5-8-21-19-14(12-20)22-17(27-19)7-6-13-10-15(24-2)18(26-4)16(11-13)25-3/h6-7,10-11,21H,5,8-9H2,1-4H3/b7-6+ |
InChI Key |
LPBORNDLDKJJSK-VOTSOKGWSA-N |
Isomeric SMILES |
COCCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14990999.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14991007.png)


![5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14991022.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B14991023.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B14991027.png)

![3-[2-(4-methoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14991041.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B14991043.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14991046.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14991051.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14991056.png)
